- Preparation of benzo[d]thiazol-2-ylamine compounds as CSF-1R inhibitors for treatment of cancer and inflammatory disorders, World Intellectual Property Organization, , ,
Cas no 955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate)
955886-84-7 structure
Product Name:Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate
كاس عدد:955886-84-7
وسط:C10H10N2O3S
ميغاواط:238.263000965118
MDL:MFCD23104009
CID:2951524
PubChem ID:59560269
Update Time:2025-06-13
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-氨基-4-甲氧基-6-苯并噻唑羧酸甲酯
- methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
- 2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester
- methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
- 2-Amino-4-methoxy-6-benzothiazolecarboxylic acid methyl ester
- BCP32184
- SY262627
- 6-Benzothiazolecarboxylic acid,2-amino-4-methoxy-,methyl ester
- Methyl 2-amino-4-methoxy-6-benzothiazolecarboxylate (ACI)
- CS-0106404
- SCHEMBL642545
- SYZNSAWWLCRFFT-UHFFFAOYSA-N
- AC9617
- DB-142847
- BS-33359
- 955886-84-7
- MFCD23104009
- methyl2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
- Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate
-
- MDL: MFCD23104009
- نواة داخلي: 1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)
- مفتاح Inchi: SYZNSAWWLCRFFT-UHFFFAOYSA-N
- ابتسامات: S1C(N)=NC2C(=CC(C(=O)OC)=CC1=2)OC
حساب السمة
- نوعية دقيقة: 238.04121336g/mol
- النظائر كتلة واحدة: 238.04121336g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 6
- عدد الذرات الثقيلة: 16
- تدوير ملزمة العد: 3
- تعقيدات: 277
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 1.9
- طوبولوجي سطح القطب: 103
الخصائص التجريبية
- كثيف: 1.398
- نقطة الغليان: 420 ºC
- نقطة الوميض: 208 ºC
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| TRC | M878330-10mg |
Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate |
955886-84-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M878330-50mg |
Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate |
955886-84-7 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M878330-100mg |
Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate |
955886-84-7 | 100mg |
$ 160.00 | 2022-06-03 | ||
| Chemenu | CM360101-1g |
methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate |
955886-84-7 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM360101-5g |
methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate |
955886-84-7 | 95%+ | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | D920462-1g |
Methyl 2-Amino-4-methoxybenzo[d]thiazole-6-carboxylate |
955886-84-7 | 95% | 1g |
$790 | 2024-07-20 | |
| eNovation Chemicals LLC | D961313-5g |
2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |
955886-84-7 | 95% | 5g |
$110 | 2024-06-06 | |
| eNovation Chemicals LLC | D593709-1g |
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |
955886-84-7 | 95% | 1g |
$550 | 2024-06-03 | |
| eNovation Chemicals LLC | D593709-1g |
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |
955886-84-7 | 95% | 1g |
$550 | 2025-02-21 | |
| eNovation Chemicals LLC | D593709-1g |
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |
955886-84-7 | 95% | 1g |
$550 | 2025-02-20 |
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Acetic acid , Bromine ; 0 °C; 16 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9
المراجع
- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide ; pH 9
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide ; pH 9
المراجع
- Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Solvents: Acetic acid ; 45 min, rt; rt → 10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt
المراجع
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery, ACS Omega, 2020, 5(14), 8305-8311
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Copper sulfate Solvents: Methanol ; 4 h, rt → reflux
المراجع
- Preparation of fused phenyl heterocyclic amides as glucokinase modulators, United States, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Bromine ; 16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8
1.2 Reagents: Bromine ; 16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8
المراجع
- Preparation of heterocycles as FXR receptor agonists, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Acetic acid ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
المراجع
- Nitrogen-containing heterocyclic compounds as FXR modulators and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
المراجع
- Nortropine derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Solvents: Acetic acid ; -10 °C; 10 min, -10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt
1.3 Reagents: Ammonia ; pH 8 - 9
1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt
1.3 Reagents: Ammonia ; pH 8 - 9
المراجع
- Preparation of the FXR receptor modulator and their application as FXR related diseases, China, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Acetic acid ; 10 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ; 0 °C
1.2 Reagents: Ammonia Solvents: Water ; 0 °C
المراجع
- Preparation of substituted N-benzo[d]thiazol-2-yl 1H-pyrrole-2-carboxamides as a new class of DNA gyrase and/or topoisomerase IV inhibitors with activity against gram-positive and gram-negative bacteria, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Acetic acid ; 40 °C; 12 h, 40 °C; 40 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt
المراجع
- Solid forms of a benzthiazole-piperazinyl-oxazole compound and methods of use thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Acetic acid ; cooled; overnight, rt; 1 h, 50 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
المراجع
- Preparation of 3-[(hetero)aryl]-4-[(heteroaryloxy)methyl]isooxazole or isothiazole compounds useful as FXR agonists, China, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Acetic acid ; 1 h, 0 °C; 48 h, 30 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9
1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9
المراجع
- Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH), Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Potassium carbonate ; pH 8, rt
1.2 Reagents: Potassium carbonate ; pH 8, rt
المراجع
- Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis, Journal of Medicinal Chemistry, 2023, 66(14), 9363-9375
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8
المراجع
- Preparation of nitrogen-containing heterocyclic compounds as FXR modulators, China, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Copper sulfate Solvents: Methanol ; 3 h, rt → reflux
المراجع
- Preparation of 1,3-disubstituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Acetic acid ; rt; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9
1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9
المراجع
- Azabicycle derivatives useful in treatment of FXR-mediated diseases and preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Bromine ; 16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8
1.2 Reagents: Bromine ; 16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8
المراجع
- FXR receptor agonist and its preparation, China, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
المراجع
- Benzothiazole derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Raw materials
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Preparation Products
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate الوثائق ذات الصلة
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate) منتجات ذات صلة
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الموردين الموصى بهم
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
NewCan Biotech Limited
عضو ذهبي
مورد الصين
مُحْضِر
PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر
Hubei Cuiyuan Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
مُحْضِر